molecular formula C13H24O2 B153637 Ethyl 10-undecenoate CAS No. 692-86-4

Ethyl 10-undecenoate

Cat. No. B153637
CAS RN: 692-86-4
M. Wt: 212.33 g/mol
InChI Key: FXNFFCMITPHEIT-UHFFFAOYSA-N
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Description

Ethyl 10-undecenoate is a derivative of 10-undecenoic acid, which is a monounsaturated fatty acid that can be derived from natural sources such as castor oil. It is characterized by the presence of an ester functional group and a terminal double bond, which makes it a versatile molecule for various chemical reactions and polymer synthesis.

Synthesis Analysis

The synthesis of derivatives of 10-undecenoic acid, such as 2-(10-undecenoyloxy)ethyl methacrylate (MHU), involves enzymatic esterification processes. MHU is synthesized by the enzymatic esterification of 10-undecenoic acid with 2-hydroxyethyl methacrylate . Similarly, copolymerization techniques have been employed to synthesize polyethylene/montmorillonite nanocomposites using ethylene and 10-undecen-1-ol with a metallocene catalyst . Additionally, the electrochemical polymerization of 10-undecenoic acid has been studied, leading to the formation of dimeric, oligomeric, and polymeric products .

Molecular Structure Analysis

The molecular structure of Ethyl 10-undecenoate and its derivatives is characterized by the presence of a vinyl group at the terminal end of the molecule. This double bond is reactive and can participate in various polymerization reactions. The structure of the molecule influences its reactivity and the properties of the resulting polymers, as seen in the synthesis of functionalized polyethylenes .

Chemical Reactions Analysis

Ethyl 10-undecenoate and its derivatives undergo a variety of chemical reactions. For instance, MHU can participate in thiol-ene polymerization reactions with 1,4-butanedithiol, leading to polymers with high molecular weights . The terminal double bond also allows for reactions such as Michael addition, as demonstrated in the synthesis of symmetrical diene monomers . Furthermore, the copolymerization of ethylene with 10-undecen-1-ol using vanadium precatalysts has been explored, showing that the ligand structure significantly influences the catalytic activity and the incorporation of the polar monomer .

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers derived from Ethyl 10-undecenoate are influenced by the degree of incorporation of the monomer and the conditions of the polymerization process. For example, the copolymerization of ethylene with 10-undecenoic acid using metallocene catalysts results in polymers with varying melting temperatures and crystallization behaviors . The crystalline structure and mechanical behavior of the copolymers are also affected by the comonomer content and the geometry of the catalyst . The electrochemical polymerization of 10-undecenoic acid leads to the formation of crosslinked polymers with multiple functionalities .

Scientific Research Applications

Transesterification and Polymer Synthesis

  • Ethyl 10-undecenoate, derived from castor oil, is used in transesterification processes with 1,4-cyclohexanedimethanol. This produces promising monomers for biobased polyesters, demonstrating the compound's utility in creating eco-friendly materials (Sudhakaran et al., 2022).

Functionalization of Polyethylenes

  • It's utilized in copolymerization processes, such as with ethylene, to produce functional polymers. These materials have diverse applications in industries ranging from packaging to automotive (Aaltonen & Löfgren, 1997).

Epoxidation Processes

  • Ethyl 10-undecenoate is used in epoxidation reactions without added catalysts or solvents, demonstrating its potential in creating efficient and environmentally friendly chemical processes (Lehtinen & Brunow, 1999).

Chemical Synthesis

  • It serves as a starting material in various chemical syntheses, such as in the preparation of ethyl 11-phenylseleno-10-ethoxy-undecanoate, highlighting its versatility in organic chemistry (Ahmad & Rauf, 2003).

High-Performance Liquid Chromatography

  • The compound is utilized in the chromatographic analysis, particularly in enhancing the loadability and performance of chiral stationary phases in high-performance liquid chromatography (Franco, Minguillón, & Oliveros, 1998).

Metallocene-catalyzed Copolymerization

  • Ethyl 10-undecenoate is involved in metallocene-catalyzed copolymerization, affecting properties like melting temperature and polymer inhomogeneity, indicating its role in advanced polymer engineering (Santos et al., 2001).

Disproportionation Reactions

  • It is used in disproportionation reactions of unsaturated esters, a key process in the synthesis of various organic compounds (NakamuraRyuichi et al., 1976).

Metathesis Reactions

  • The compound participates in metathesis reactions, a critical process in organic synthesis and material science (Tsuji & Hashiguchi, 1981).

Nanolubricant Additives

  • Ethyl 10-undecenoate is used in the preparation of nanolubricant additives, showcasing its applications in materials science and engineering (Ahmed et al., 2020).

Future Directions

The future directions of Ethyl 10-undecenoate research could involve its use in the synthesis of biobased polyesters and other fine chemicals. Its transesterification with 1,4-cyclohexanedimethanol over a recyclable Cu-deposited V2O5 catalyst affords a promising monomer for the synthesis of biobased polyesters . This suggests potential for Ethyl 10-undecenoate in sustainable chemistry applications.

properties

IUPAC Name

ethyl undec-10-enoate
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InChI

InChI=1S/C13H24O2/c1-3-5-6-7-8-9-10-11-12-13(14)15-4-2/h3H,1,4-12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNFFCMITPHEIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
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DSSTOX Substance ID

DTXSID4044828
Record name Ethyl undec-10-enoate
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Molecular Weight

212.33 g/mol
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Physical Description

Liquid; [Sigma-Aldrich MSDS], Liquid, colourless to pale yellow liquid
Record name Ethyl 10-undecenoate
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Boiling Point

258.00 to 259.00 °C. @ 760.00 mm Hg
Record name Ethyl 10-undecenoate
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Density

0.877-0.882
Record name Ethyl 10-undecenoate
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Product Name

Ethyl 10-undecenoate

CAS RN

692-86-4
Record name Ethyl 10-undecenoate
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Record name Ethyl 10-undecenoate
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Record name 10-Undecenoic acid, ethyl ester
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Record name ETHYL 10-UNDECENOATE
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Record name Ethyl 10-undecenoate
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Melting Point

-38 °C
Record name Ethyl 10-undecenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034286
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
143
Citations
AM Api, D Belsito, S Biserta… - Food and …, 2020 - fragrancematerialsafetyresource …
… on UV spectra; ethyl 10-undecenoate is not expected to be … to ethyl 10-undecenoate is below the TTC (1.4 mg/day). The environmental endpoints were evaluated; ethyl 10-undecenoate …
S Sudhakaran, A Taketoshi, SMAH Siddiki… - ACS …, 2022 - ACS Publications
Transesterification of ethyl-10-undecenoate (derived from castor oil) with 1,4-cyclohexanedimethanol over a recyclable Cu-deposited V 2 O 5 catalyst afforded 1,ω-diene, the …
Number of citations: 3 pubs.acs.org
DGM Diaper, DL Mitchell - Canadian Journal of Chemistry, 1965 - cdnsciencepub.com
… In the present work, we have studied the ozonization of ethyl 10-undecenoate in ethanol and find that moderate yields of diethyl sebacate (50%) can be obtained by the thermal …
Number of citations: 7 cdnsciencepub.com
S Sudhakaran, SMAH Siddiki, B Kitiyanan… - ACS Sustainable …, 2022 - ACS Publications
… double bond and carboxylate (exemplified as ethyl 10-undecenoate in this study), prepared by … We thus herein present a selective transesterification of ethyl 10-undecenoate (EU) with …
Number of citations: 5 pubs.acs.org
J Heinemann, R Mülhaupt… - Macromolecular …, 1999 - Wiley Online Library
… 6 H 3 (CF 3 ) 2 ) (DMPN/borate) was applied in ethene homopolymerization as well as ethene copolymerization with polar monomers such as methyl acrylate and ethyl 10‐undecenoate…
Number of citations: 62 onlinelibrary.wiley.com
DGM Diaper, DL Mitchell - Canadian Journal of Chemistry, 1962 - cdnsciencepub.com
… To investigate the above hypothesis of ester formation, ethyl 10-undecenoate was ozonized … of the ethanolic ozonization product from ethyl 10-undecenoate inay give a ratio of diethyl …
Number of citations: 16 cdnsciencepub.com
L Hong, E Ruckenstein - Journal of Catalysis, 1993 - Elsevier
… For example, when ethyl 10-undecenoate was … In the present paper, both styrene and ethyl 10-undecenoate were … 4000 for styrene and 2400 for ethyl 10-undecenoate. We observed …
Number of citations: 5 www.sciencedirect.com
Y Yu, CM Hessel, TD Bogart, MG Panthani, MR Rasch… - Langmuir, 2013 - ACS Publications
… three different sizes obtained after passivation with ethyl 10-undecenoate, methyl 10-undecenoate, and 10-undecenoic acid. Ethyl 10-undecenoate provided the most effective room …
Number of citations: 109 pubs.acs.org
LA Flippin, DW Gallagher… - The Journal of Organic …, 1989 - ACS Publications
… acid ozonide and ethyl 10-undecenoate ozonide in CC14 solution; however, the methodsappear to be of limited value—yields of the desired alcohols were low (5-55%), and …
Number of citations: 163 pubs.acs.org
J Legros, B Crousse, D Bonnet‐Delpon… - European Journal of …, 2002 - Wiley Online Library
… reactive terminal olefin ethyl 10-undecenoate afforded only a 7% … epoxidation of the unreactive ethyl 10-undecenoate. For this … epoxidation of ethyl 10-undecenoate with UHP in HFIP [a] …

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